1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group attached to a triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a one-pot approach that involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the use of tetrahydrofuran-2-ylmethyl bromide in the presence of a base to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the triazole ring, resulting in the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group, resulting in different chemical and biological properties.
1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide group, affecting its reactivity and applications.
Uniqueness
1-(4-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts specific steric and electronic effects, enhancing its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-15(16(21)17-10-14-4-3-9-23-14)18-19-20(11)12-5-7-13(22-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLOUUOSFGHXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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